![molecular formula C19H20O3 B14408354 8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one CAS No. 82064-61-7](/img/structure/B14408354.png)
8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one is an organic compound characterized by its unique structure, which includes an ethynyl group, a methoxyphenyl group, and a methyloctenynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one typically involves multiple steps. One common method includes the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by deprotection of the trimethylsilyl group . This process involves the use of specific reagents and conditions to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products.
Scientific Research Applications
8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxyphenyl group but differs in the overall structure.
2-Methoxyphenylacetic acid: Contains a methoxyphenyl group and an acetic acid moiety.
2-Methoxy-5-methylindole: Another compound with a methoxy group but with an indole structure.
Uniqueness
8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one is unique due to its combination of an ethynyl group, a methoxyphenyl group, and a methyloctenynone backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
82064-61-7 |
|---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
8-[(2-ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-en-6-yn-3-one |
InChI |
InChI=1S/C19H20O3/c1-5-16-10-11-18(21-4)13-17(16)14-22-12-8-6-7-9-19(20)15(2)3/h1,10-11,13H,2,7,9,12,14H2,3-4H3 |
InChI Key |
MLXJGXHBNGJCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CCC#CCOCC1=C(C=CC(=C1)OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


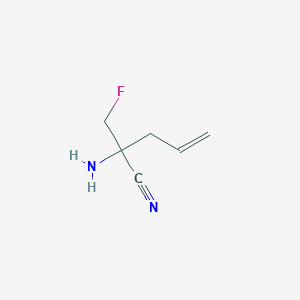
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
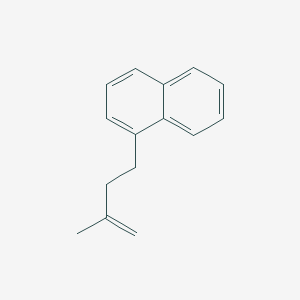
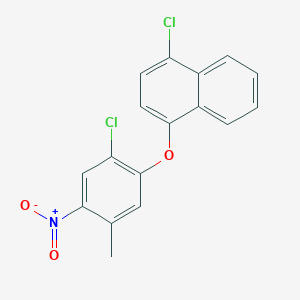

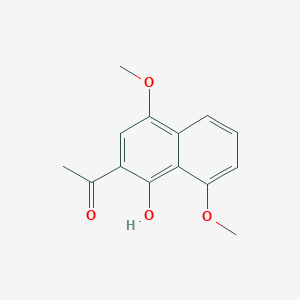
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

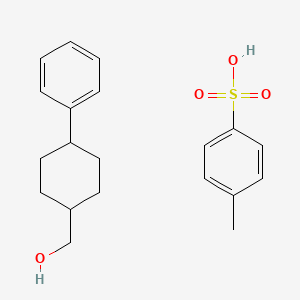
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
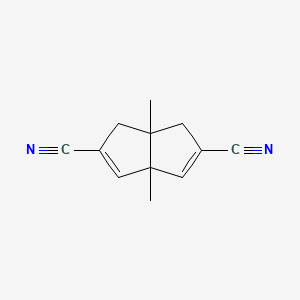
![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
